molecular formula C11H8Cl2N2 B8525817 3-(2,6-Dichlorophenyl)glutaronitrile

3-(2,6-Dichlorophenyl)glutaronitrile

Cat. No. B8525817
M. Wt: 239.10 g/mol
InChI Key: VMPFZDLTJUWEPD-UHFFFAOYSA-N
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Patent
US04261995

Procedure details

A solution consisting of 31.5 grams (g) of 2,6-dichlorobenzaldehyde, 39 g of cyanoacetic acid and 2.5 milliliters (ml) of piperidine in 100 ml of pyridine is heated on a steambath for 7 hours. The initial rapid evolution of carbon dioxide gradually diminishes over the reaction time. Most of the solvent is removed under reduced pressure and the residue is dissolved in about 400 ml of benzene. The solution is washed three times with water, three times with dilute sodium bisulfite, again with water, and finally with saturated sodium bicarbonate. The solvent is removed under vacuum and the residue is recrystallized once from 50 ml of methanol and once more from 50 ml of isopropanol to give 12.3 g of 3-(2,6-dichlorophenyl)glutaronitrile having a melting point (mp) of 104°-6° C.
Quantity
31.5 g
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([Cl:10])[C:3]=1[CH:4]=O.[C:11]([CH2:13]C(O)=O)#[N:12].[NH:17]1CCC[CH2:19][CH2:18]1.C(=O)=O>N1C=CC=CC=1>[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([Cl:10])[C:3]=1[CH:4]([CH2:13][C:11]#[N:12])[CH2:19][C:18]#[N:17]

Inputs

Step One
Name
Quantity
31.5 g
Type
reactant
Smiles
ClC1=C(C=O)C(=CC=C1)Cl
Step Two
Name
Quantity
39 g
Type
reactant
Smiles
C(#N)CC(=O)O
Step Three
Name
Quantity
2.5 mL
Type
reactant
Smiles
N1CCCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated on a steambath for 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
Most of the solvent is removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in about 400 ml of benzene
WASH
Type
WASH
Details
The solution is washed three times with water, three times with dilute sodium bisulfite
CUSTOM
Type
CUSTOM
Details
The solvent is removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized once from 50 ml of methanol and once more from 50 ml of isopropanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)Cl)C(CC#N)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 12.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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